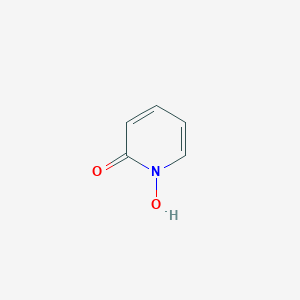

2-Pyridinol-1-oxide

Descripción

Overview and Historical Context of N-Oxide Chemistry

The field of N-oxide chemistry, particularly concerning heteroaromatic compounds, represents a significant area of organic synthesis and has a rich historical background. Heterocyclic N-oxides are a class of compounds where an oxygen atom is bonded to a nitrogen atom within a heterocyclic ring. thieme-connect.de This structural feature imparts unique chemical and physical properties compared to the parent heterocycles. rsc.org The introduction of the N-oxide functional group significantly alters the electron distribution within the aromatic ring, influencing its reactivity towards both electrophiles and nucleophiles. arkat-usa.orgbhu.ac.in

The chemistry of pyridine (B92270) N-oxides, a prominent class of N-oxides, was first described by Meisenheimer in 1926 and saw commercialization in 1954. scripps.edu The N-O bond in pyridine N-oxide possesses a unique functionality, acting as both an electron donor and an electron acceptor group. arkat-usa.org This dual nature makes the 2- and 4-positions of the pyridine ring susceptible to both electrophilic and nucleophilic attack, a feature that is less pronounced in pyridine itself. thieme-connect.debhu.ac.in This enhanced reactivity has made pyridine N-oxides invaluable synthetic intermediates. arkat-usa.orgresearchgate.net

Historically, the synthesis of pyridine N-oxides has been achieved through the oxidation of pyridine derivatives using various oxidizing agents. arkat-usa.org Common reagents include hydrogen peroxide in acetic acid, peracids like m-chloroperoxybenzoic acid (m-CPBA), and more advanced catalytic systems involving metal complexes. arkat-usa.orggoogle.com The development of these synthetic methods has allowed for the preparation of a wide array of substituted pyridine N-oxides, which serve as versatile precursors for the synthesis of complex substituted pyridines. researchgate.net The deoxygenation of the N-oxide group can be readily accomplished, making it a useful activating and directing group in organic synthesis. arkat-usa.org The applications of heterocyclic N-oxides are extensive, finding use as synthetic intermediates, protecting groups, oxidants, and as ligands in metal complexes and catalysts. arkat-usa.org

Significance of 2-Pyridinol-1-oxide in Contemporary Chemical Science

This compound, also known by synonyms such as 2-hydroxypyridine (B17775) N-oxide (HOPO) and 1-hydroxy-2(1H)-pyridinone, is a heterocyclic organic compound with the chemical formula C₅H₅NO₂. verypharm.com It is a light yellow to tan crystalline solid. This compound has garnered considerable attention in modern chemical research due to its versatile properties and wide-ranging applications. verypharm.comchemimpex.com

One of the most significant properties of this compound is its exceptional ability to act as a chelating agent for a variety of metal ions, particularly transition metals. verypharm.comchemicalbook.com This characteristic is central to its use in coordination chemistry, where it forms stable chelate complexes that are crucial in catalysis and the development of new materials. chemimpex.com For instance, it has been used to prepare polymeric nickel(II) complexes and to fabricate gold electrodes for the electrochemical determination of europium. chemicalbook.comsigmaaldrich.com

In the realm of organic synthesis, this compound serves as a valuable reagent and intermediate. It is notably used as a peptide coupling agent, often as a substitute for 1-hydroxybenzotriazole (B26582) (HOBt), due to its efficiency in amide bond formation and its non-explosive nature, which makes it safer for large-scale synthesis. verypharm.comchemicalbook.combiosynth.com Its unique structure, featuring both a hydroxyl group and an N-oxide, allows for diverse functionalization, making it a key building block for more complex molecules. chemimpex.com

Furthermore, this compound has found applications in various other scientific and industrial fields. It is utilized in the synthesis of pharmaceuticals and agrochemicals, such as fungicides and herbicides. chemimpex.comguidechem.com In materials science, it contributes to the development of advanced polymers and coatings with enhanced thermal stability. chemimpex.com Its role extends to analytical chemistry, where it is employed as a reagent for the detection of metal ions. chemimpex.com The compound's ability to participate in various chemical reactions, including oxidation, reduction, and substitution, underscores its versatility and importance in contemporary chemical science.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂ | |

| Molecular Weight | 111.10 g/mol | |

| Appearance | Light yellow to tan crystalline powder | |

| Melting Point | 147-152 °C | chemsrc.com |

| Density | ~1.2 g/cm³ | |

| Water Solubility | 331 g/L |

Comparison of Peptide Coupling Agents

| Property | This compound (HOPO) | 1-Hydroxybenzotriazole (HOBt) | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT) |

| Reaction Efficiency | High yield in amide bond formation | Moderate | High |

| Safety | Lower explosion risk | Explosive at scale | Non-explosive |

| Cost | Moderate | Low | High |

| Data sourced from |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUSZUYTMHKCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231622 | |

| Record name | Hydroxypyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-89-9, 13161-30-3 | |

| Record name | 1-Hydroxy-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxypyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroxyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3915897S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 Pyridinol 1 Oxide and Its Derivatives

Direct Oxidation Routes of Pyridine (B92270) Derivatives

Direct oxidation of the nitrogen atom in the pyridine ring is a common and effective strategy for the synthesis of pyridine-N-oxides. wikipedia.orgchemtube3d.com This approach can be broadly categorized into peracid-mediated oxidations and catalytic oxidation systems.

Peracid-Mediated Oxidations

Peroxy acids are widely utilized reagents for the N-oxidation of pyridines due to their commercial availability and reactivity. wikipedia.orgorgsyn.orgechemi.com The general mechanism involves the electrophilic attack of the peroxy acid oxygen on the basic nitrogen atom of the pyridine ring.

m-Chloroperoxybenzoic acid (m-CPBA) is a popular and efficient reagent for the N-oxidation of a variety of pyridine derivatives. echemi.comresearchgate.net It is often used in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform. researchgate.netgoogle.com The reactions are typically carried out at temperatures ranging from 0 °C to room temperature, and in some cases, refluxing conditions may be necessary to drive the reaction to completion. echemi.comresearchgate.net For instance, substituted 2-chloromethylpyridyl derivatives have been successfully oxidized to their corresponding N-oxides using m-CPBA at low temperatures. researchgate.net The use of m-CPBA is also documented in the synthesis of 2-aryl-pyridine-N-oxides. rsc.org

A study on the synthesis of pyridine-N-oxide derivatives involved adding m-chloroperoxybenzoic acid to a solution of the pyridine compound in dichloromethane at 0-5 °C, followed by stirring at room temperature for 24 hours. google.com Another application involves the oxidation of 2-substituted pyridine N-oxides to their corresponding fluoropyridines, where m-CPBA is used in the initial N-oxidation step. acs.org

| Reactant | Oxidant | Solvent | Temperature | Yield | Purity | Reference |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 0-25 °C | - | - | google.com |

| Pyridine compound | m-CPBA | Dichloromethane | 0-25 °C | 85% | 98% | google.com |

| 4-Methoxypyridine | m-CPBA | Dichloromethane | - | 88% | 95% | google.com |

| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | m-CPBA | Chloroform | 0 °C | - | - | researchgate.net |

Table 1: Examples of m-CPBA Mediated Oxidation of Pyridine Derivatives

Peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, is another effective reagent for the N-oxidation of pyridines. wikipedia.orgorgsyn.orgechemi.com This method is considered more economical and environmentally friendly than using pre-formed peroxy acids. bme.hu The reaction is typically performed by heating the pyridine derivative with hydrogen peroxide in glacial acetic acid. orgsyn.orggoogle.com For example, pyridine can be oxidized to pyridine-N-oxide by reacting it with 40% peracetic acid at 85°C. orgsyn.org

A process for preparing 2-hydroxypyridine-1-oxide involves the oxidation of pyridine with hydrogen peroxide in acetic acid, followed by treatment with acetic anhydride (B1165640) and another oxidation step with hydrogen peroxide. google.com In some cases, the reaction can be carried out at elevated temperatures, such as 70°C, to achieve good conversion. bme.hu The use of hydrogen peroxide in combination with other carboxylic acids has also been reported. orgsyn.org

| Reactant | Oxidant System | Temperature | Yield | Reference |

| Pyridine | 40% Peracetic Acid | 85 °C | 78-83% | orgsyn.org |

| Pyridine | Hydrogen Peroxide / Acetic Acid | 75 °C | - | google.com |

| Pyridine | Hydrogen Peroxide / Acetic Acid | 70 °C | 34% Conversion (batch) | bme.hu |

| Pyridine | Hydrogen Peroxide / Acetic Acid | 130 °C | 91.5% Conversion (microreactor) | bme.hu |

Table 2: Examples of Peracetic Acid and Hydrogen Peroxide Mediated Oxidation

Besides m-CPBA and peracetic acid, other peroxy acids like perbenzoic acid and monoperphthalic acid have also been employed for the synthesis of pyridine-N-oxides. wikipedia.orgorgsyn.org Perbenzoic acid was, in fact, the first oxidant used for the synthesis of pyridine-N-oxide. wikipedia.org These reagents generally function through a similar mechanism to m-CPBA and peracetic acid. The choice of the specific peroxy acid can sometimes influence the reaction's efficiency and selectivity, especially with substituted pyridines. cdnsciencepub.com

Peracetic Acid and Hydrogen Peroxide Systems

Catalytic Oxidation Systems

Catalytic oxidation systems offer a more sustainable and efficient alternative to stoichiometric peracid oxidations. These systems typically employ a metal catalyst in conjunction with a terminal oxidant, such as hydrogen peroxide.

Methyltrioxorhenium (MTO, CH₃ReO₃) has emerged as a highly versatile and efficient catalyst for a wide range of oxidation reactions, including the N-oxidation of pyridines. thieme-connect.comorganic-chemistry.org The MTO/H₂O₂ system is particularly effective for the selective oxidation of various pyridine and purine (B94841) derivatives to their corresponding N-oxides. thieme-connect.com These reactions are often carried out under mild conditions, such as at room temperature, and can provide high yields of the desired products. thieme-connect.com The addition of a Lewis base, like pyridine itself, can sometimes enhance the catalytic activity and stability of the MTO catalyst. nih.govcmu.edu

In a typical procedure, a catalytic amount of MTO (e.g., 2 mol%) is used with aqueous hydrogen peroxide to oxidize the pyridine derivative. thieme-connect.com The reaction times can be as short as 2 hours at room temperature. thieme-connect.com The MTO-catalyzed oxidation has been successfully applied to purine, 6-methylpurine, and other related heterocyclic compounds, with yields ranging from 56-86%. thieme-connect.com

Table 3: Examples of MTO-Catalyzed N-Oxidation

Manganese-Porphyrin Catalysis

The oxidation of pyridine derivatives to their corresponding N-oxides can be efficiently achieved using systems involving hydrogen peroxide (H₂O₂) as the primary oxidant, catalyzed by manganese-porphyrin complexes. A notable example is the use of manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] in conjunction with H₂O₂. arkat-usa.org This catalytic system demonstrates high chemoselectivity and provides good yields for the N-oxidation of a variety of pyridine derivatives. arkat-usa.org

The reaction typically employs an ammonium (B1175870) acetate (B1210297) cocatalyst and is carried out in a solvent mixture of dichloromethane (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN). arkat-usa.org The manganese-porphyrin complex facilitates the transfer of an oxygen atom from hydrogen peroxide to the nitrogen atom of the pyridine ring. The bulky and electron-releasing substituents on the meso-phenyls of the porphyrin ring can enhance the epoxidation yield of various alkenes, a principle that can be extended to N-oxidation reactions. researchgate.net Furthermore, 2-pyridinol-1-oxide itself has been utilized as an axial ligand in manganese-porphyrin catalyzed epoxidation reactions to achieve high diastereomeric excess. researchgate.net

Table 1: Manganese-Porphyrin Catalyzed N-Oxidation of Pyridine Derivatives

| Substrate | Catalyst System | Cocatalyst | Solvent | Yield |

| Pyridine Derivatives | H₂O₂ / Mn(TDCPP)Cl | Ammonium Acetate | CH₂Cl₂ / CH₃CN | Good |

This table summarizes the general conditions for the manganese-porphyrin catalyzed N-oxidation of pyridines.

Titanium Silicalite (TS-1) in Flow Systems

Titanium silicalite (TS-1), a zeolite with the MFI structure, is a highly effective and environmentally benign catalyst for oxidation reactions using hydrogen peroxide. acsmaterial.com Its application in the N-oxidation of pyridines, particularly in continuous flow microreactors, represents a significant advancement in terms of safety, efficiency, and scalability. organic-chemistry.orgresearchgate.netthieme-connect.com

TS-1 features a microporous structure with titanium atoms incorporated into the silicate (B1173343) framework. acsmaterial.comnovarials.com This unique structure allows for the selective oxidation of various organic substrates. acsmaterial.comacsmaterial.com In a packed-bed microreactor, TS-1 catalyzes the N-oxidation of pyridine and its derivatives with H₂O₂ in a methanol (B129727) solvent, achieving yields of up to 99%. researchgate.net This flow process offers superior performance compared to batch reactors and has demonstrated long-term catalyst activity for over 800 hours of continuous operation, indicating its potential for large-scale industrial production. organic-chemistry.orgresearchgate.net Research has shown that among various titanosilicate catalysts, Ti-MWW exhibits higher catalytic activity and selectivity for the oxidation of pyridine to pyridine-N-oxide, with both conversion and selectivity exceeding 99% under optimal conditions. researchgate.net

Table 2: Performance of TS-1 Catalyzed N-Oxidation in a Flow System

| Catalyst | Reactor Type | Oxidant/Solvent | Yield | Key Advantage |

| Titanium Silicalite (TS-1) | Packed-bed microreactor | H₂O₂ / Methanol | Up to 99% | Safer, greener, high efficiency, and suitable for continuous operation |

| Ti-MWW | - | H₂O₂ | >99% | Highly active, selective, and reusable |

This table highlights the efficiency of titanium silicalite catalysts in the N-oxidation of pyridines.

Urea-Hydrogen Peroxide Adduct (UHP)

The urea-hydrogen peroxide (UHP) adduct is a stable, inexpensive, and easy-to-handle solid source of hydrogen peroxide. organic-chemistry.orgwikipedia.org It serves as an effective oxidizing agent for a range of organic transformations, including the N-oxidation of nitrogen heterocycles. organic-chemistry.org The synthesis of UHP itself is straightforward, involving the dissolution of urea (B33335) in hydrogen peroxide followed by crystallization. wikipedia.org

In the context of producing pyridine-N-oxides, UHP is often used in conjunction with an activating agent, such as an anhydride. researchgate.net For instance, the combination of UHP and trifluoroacetic anhydride (TFAA) can oxidize even electron-deficient pyridines to their corresponding N-oxides. researchgate.net This method is considered less hazardous than traditional hot H₂O₂/acetic acid mixtures. researchgate.net Solid-state oxidations using UHP have also been reported for the conversion of various nitrogen heterocycles to their N-oxides. organic-chemistry.org

Table 3: UHP in the N-Oxidation of Pyridines

| Oxidizing System | Substrate Type | Key Features |

| UHP / Trifluoroacetic Anhydride | Electron-deficient pyridines | Less hazardous, effective for deactivated systems |

| UHP (solid state) | Nitrogen heterocycles | Efficient solid-state oxidation |

This table outlines the application of UHP in the synthesis of pyridine-N-oxides.

Electrosynthesis Approaches

Electrochemical methods offer a green and efficient alternative for chemical synthesis, often avoiding the need for harsh reagents. While the direct electrosynthesis of this compound is not extensively detailed, electrochemical methods have been developed for both the deoxygenation of N-heteroaromatic N-oxides and the oxidation of benzylic C-H bonds mediated by pyridine N-oxides. organic-chemistry.orgthieme-connect.comacs.org

An electrochemical method for the deoxygenation of N-heteroaromatic N-oxides, including pyridines, has been developed, which proceeds in aqueous solution without transition-metal catalysts. thieme-connect.com This suggests the possibility of reversible or targeted electrochemical transformations at the N-oxide functional group. More directly relevant, this compound has been used to fabricate gold electrodes for the electrochemical determination of europium, highlighting its electrochemical activity. scientificlabs.co.ukchemicalbook.com Furthermore, the direct electrochemical synthesis of metal complexes with ligands derived from 1-hydroxypyridine-2(1H)-thione has been reported, indicating the feasibility of electrochemical manipulation of related pyridine-based structures. scite.ai

Ring Transformation and Cycloaddition Strategies

Ring transformation and cycloaddition reactions represent sophisticated strategies for the synthesis of pyridine N-oxides and their derivatives. arkat-usa.orgumich.edu These methods often involve the construction of the pyridine ring from acyclic precursors or the rearrangement of other heterocyclic systems. arkat-usa.org

One such approach involves the ring transformation of isoxazoles to form pyridine N-oxides. arkat-usa.orgumich.edu Additionally, 1,3-dipolar cycloaddition reactions of pyridine N-oxides with various dipolarophiles, such as tosyl isocyanate, can lead to the formation of more complex fused heterocyclic systems. jst.go.jp The reactivity in these cycloadditions can be influenced by the electronic nature of the substituents on the pyridine N-oxide ring. jst.go.jpresearchgate.net Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also provide a convergent pathway to substituted pyridines, which can then be oxidized to the corresponding N-oxides. acsgcipr.org

Derivatization from Pyridine-1-oxide

Acetic Anhydride Mediated Rearrangements

The reaction of pyridine-1-oxide with acetic anhydride is a classic method for the synthesis of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine (B17775). chemeurope.comwikipedia.org This transformation proceeds through an initial acylation of the N-oxide oxygen by acetic anhydride. stackexchange.com This activation makes the 2-position of the pyridine ring susceptible to nucleophilic attack by the acetate ion. stackexchange.com Subsequent elimination rearomatizes the ring, yielding 2-acetoxypyridine. stackexchange.comlookchem.com Hydrolysis of this intermediate furnishes 2-hydroxypyridine, which tautomerizes to the more stable 2-pyridone. stackexchange.com

The rearrangement can be influenced by the presence of substituents on the pyridine ring. For instance, the Boekelheide rearrangement describes the reaction of α-picoline-N-oxides with anhydrides to yield hydroxymethylpyridines. fu-berlin.dewikipedia.orgresearchgate.net The mechanism involves a chemeurope.comchemeurope.com-sigmatropic rearrangement. stackexchange.comwikipedia.org However, in the case of unsubstituted pyridine-1-oxide, a direct nucleophilic addition-elimination pathway is favored. stackexchange.com The reaction of pyridine-1-oxide with acetic anhydride can be carried out by refluxing, and subsequent oxidation of the resulting product can lead to 2-hydroxypyridine-1-oxide. google.com

Mechanism of Formation of N-Oxide Moiety

The formation of the N-oxide moiety in pyridine derivatives, including the precursor to this compound, is a fundamental transformation in heterocyclic chemistry. The process involves the direct oxidation of the nitrogen atom within the pyridine ring. This reaction enhances the ring's reactivity toward both electrophilic and nucleophilic reagents. bhu.ac.inresearchgate.net The most common and established methods for N-oxidation utilize oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a combination of hydrogen peroxide and an acid like acetic acid. bhu.ac.inchemtube3d.com

The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the pyridine nitrogen atom onto the electrophilic oxygen atom of the oxidizing agent, such as a peroxy acid. chemtube3d.com This step forms an unstable intermediate. Subsequently, a proton transfer and the departure of the carboxylate leaving group (in the case of a peroxy acid) lead to the final N-oxide product. The resulting N-oxide is a stable, dipolar species characterized by a formal positive charge on the nitrogen and a negative charge on the oxygen. chemtube3d.com

This N-O bond is not merely a single dative bond but possesses significant double bond character due to resonance. The oxygen atom can donate electron density back into the pyridine ring, which increases the electron density at the C2, C4, and C6 positions. bhu.ac.inresearchgate.net This delocalization is crucial as it activates these positions for subsequent substitution reactions. bhu.ac.inchemtube3d.com

A specific synthetic route to 2-hydroxypyridine-N-oxide involves the oxidation of 2-chloropyridine (B119429) with hydrogen peroxide, catalyzed by an in-situ generated catalyst, followed by hydrolysis under alkaline conditions to yield the target product in a one-pot reaction. google.com Alternative reagents like sodium perborate (B1237305) in acetic acid or urea-hydrogen peroxide adduct (UHP) have also been employed for the N-oxidation of various nitrogen heterocycles. organic-chemistry.org

Stereoselective and Regioselective Synthesis of Substituted 2-Pyridinol-1-oxides

The presence of the N-oxide functional group profoundly influences the reactivity of the pyridine ring, enabling the regioselective and, in some cases, stereoselective introduction of substituents. The N-oxide activates the C2 and C4 positions for both nucleophilic and electrophilic attack, providing a versatile platform for creating complex derivatives. bhu.ac.inresearchgate.netscripps.edu

Regioselective Synthesis

The controlled functionalization of the pyridine N-oxide ring is a cornerstone for synthesizing specific substituted derivatives. High regioselectivity, particularly for the C2 position, can be achieved through various modern synthetic methods.

Palladium-Catalyzed Arylation: Direct arylation reactions of pyridine N-oxides with aryl bromides can be achieved with high regioselectivity for the 2-position using a palladium catalyst. researchgate.netsemanticscholar.org These resulting 2-arylpyridine N-oxides can then be used in further transformations or deoxygenated to the corresponding 2-arylpyridines. semanticscholar.org

Alkylation with Malonates: A reported method for the regioselective synthesis of substituted pyridines involves the addition of malonate anions to pyridine N-oxide derivatives that have been activated with trifluoromethanesulfonic anhydride. nih.govnih.gov This reaction can be tuned to selectively yield either 2- or 4-substituted products in good yields. nih.govnih.gov

Addition of Grignard Reagents: The addition of Grignard reagents to pyridine N-oxides, followed by treatment with an activating agent like acetic anhydride, provides a pathway to 2-substituted pyridines. organic-chemistry.org This method demonstrates the utility of N-oxides in directing nucleophilic additions to the C2 position.

Amination Reactions: One-pot procedures have been developed for the highly regioselective synthesis of 2-aminopyridines from pyridine N-oxides. semanticscholar.org One such method employs tosyl chloride (TsCl) or p-toluenesulfonic anhydride (Ts₂O) as an activating agent in the presence of an amine. researchgate.netsemanticscholar.org Another approach uses bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) as a mild N-oxide activator for the regioselective addition of amine nucleophiles. semanticscholar.org

The table below summarizes representative examples of regioselective reactions on pyridine N-oxide substrates.

| Starting Material | Reagent(s) | Product Type | Selectivity | Yield | Reference(s) |

| Pyridine N-oxide | Aryl bromide, Pd catalyst | 2-Arylpyridine N-oxide | High for C2 | Good | researchgate.net |

| Pyridine N-oxide | 1. Tf₂O; 2. Malonate anion | 2- or 4-Alkylpyridine | High (tunable) | Good | nih.gov, nih.gov |

| Pyridine N-oxide | 1. Grignard reagent; 2. Ac₂O | 2-Alkyl/Arylpyridine | C2-substitution | Good | organic-chemistry.org |

| Pyridine N-oxide | t-BuNH₂, Ts₂O | 2-Aminopyridine | High for C2 | High | semanticscholar.org |

| Pyridine N-oxide | Aliphatic amines, PyBroP | 2-Aminopyridine | High for C2 | Good | semanticscholar.org |

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of this compound derivatives often involves reactions that create new chiral centers on the heterocyclic ring or on its substituents.

Asymmetric Dearomatization: One of the most effective strategies for the stereoselective synthesis of highly functionalized, partially hydrogenated pyridine derivatives is through catalytic asymmetric dearomatization. mdpi.com While often targeting pyridinium (B92312) salts or N-acylpyridinium species, the principles can be extended to create chiral scaffolds from pyridine precursors. For instance, the asymmetric addition of nucleophiles to activated pyridines can produce dihydropyridine (B1217469) products with significant stereochemical control. mdpi.com

Diels-Alder Reactions: 2(1H)-Pyridones, which are tautomers of 2-hydroxypyridines and exist in equilibrium with this compound precursors, can act as dienes in Diels-Alder cycloadditions. researchgate.net The reaction with various dienophiles can proceed with high stereoselectivity, yielding complex bicyclic isoquinuclidine derivatives. The stereochemical outcome of these reactions can be influenced by substituents on the pyridone ring and the reaction conditions. researchgate.net

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries attached to the pyridine N-oxide or the reacting partner can induce stereoselectivity. Smith and coworkers demonstrated a stereoselective addition of an alkynyl nucleophile to a pyridine derivative bearing a chiral auxiliary derived from L-tert-leucine, resulting in a dihydropyridine with complete regiochemical and stereochemical control. mdpi.com Rhodium-catalyzed carbenoid cyclizations have also been used in stereoselective approaches to create α-quaternary pipecolic acid derivatives, showcasing advanced methods for building stereocenters in related heterocyclic systems. uio.no

The following table provides examples of synthetic approaches where stereoselectivity is a key outcome.

| Reaction Type | Substrate | Key Reagent/Catalyst | Product | Stereoselectivity | Reference(s) |

| Asymmetric Dearomatization | Pyridine with chiral auxiliary | Propynyl magnesium bromide | C2-alkynylated dihydropyridine | >20:1 dr | mdpi.com |

| Diels-Alder Cycloaddition | Substituted 2(1H)-Pyridone | N-phenylmaleimide | Isoquinuclidine derivative | High | researchgate.net |

| Rh(II)-catalyzed Cyclization | N-oxide derivative precursor | Rh(II) catalyst | α-quaternary pipecolic acid derivative | High | uio.no |

Spectroscopic Characterization and Advanced Analytical Techniques

Advanced Vibrational Spectroscopy (IR, Raman) for N-O Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in characterizing the functional groups and, particularly, the N-O bond in 2-Pyridinol-1-oxide. The analysis is complicated by the tautomerism between the 2-hydroxypyridine (B17775) N-oxide and the 1-hydroxy-2-pyridone forms.

Research on metal complexes of this compound has provided insight into the vibrational frequencies of the free ligand. researchgate.netannexpublishers.co In one study, the Fourier Transform Infrared (FT-IR) spectrum of the uncomplexed ligand exhibited an absorption band at 3331 cm⁻¹ attributed to the O-H group stretch. annexpublishers.co The N-O group (described as a nitroso group in this context) presented a characteristic band at 1446 cm⁻¹. annexpublishers.co The positions of these bands are crucial for confirming the presence of the respective functional groups.

The N-O bond in pyridine (B92270) N-oxides is of significant interest. Computational studies have shown a correlation between the N-O bond length, bond dissociation enthalpy (BDE), and its IR stretching frequency. nih.gov Compared to aliphatic amine N-oxides like trimethylamine (B31210) N-oxide, the N-O bond in pyridine N-oxide is shorter and possesses a higher IR stretching frequency, suggesting a stronger bond. nih.gov This is consistent with the greater resonance stabilization in the aromatic system. nih.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. researchgate.netmt.com

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Structures

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3331 | annexpublishers.co |

| N-Oxide (N-O) | Stretching | 1446 | annexpublishers.co |

| Carbonyl (C=O) | Stretching | 1650-1750 | libretexts.org |

Note: Data is based on the free ligand and general spectroscopic principles. The C=O stretch is characteristic of the 1-hydroxy-2-pyridone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework and probe the electronic environment of the nuclei.

While detailed spectral data for the specific compound is limited in readily available literature, predicted spectra and data for analogous compounds provide a reference. The Human Metabolome Database lists a predicted ¹³C NMR spectrum for 2-Hydroxypyridine 1-oxide. hmdb.ca Furthermore, ¹³C NMR spectra for 1-Hydroxy-2-pyridone have been noted as available, which would provide direct experimental evidence for the tautomeric structure. nih.govnih.gov

Table 2: Predicted and Analogous ¹³C NMR Chemical Shifts (δ) for Pyridone-type Rings

| Carbon Atom | Predicted δ (ppm) for 2-Hydroxypyridine 1-oxide (in D₂O) | Experimental δ (ppm) for 2-Pyridone (in CD₃OD) | Source(s) |

|---|---|---|---|

| C2 | Not available | 155.9 | wikipedia.org |

| C3 | Not available | 125.8 | wikipedia.org |

| C4 | Not available | 140.8 | wikipedia.org |

| C5 | Not available | 124.4 | wikipedia.org |

Note: This table provides context using a closely related structure (2-Pyridone) and highlights the availability of predicted data for the title compound.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is essential for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed, often involving derivatization to improve volatility and ionization efficiency.

One detailed study utilized GC-MS to determine trace levels of the compound, referred to as HOPO, after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the t-butyldimethylsilyl (tBDMS) derivative. luxembourg-bio.com The analysis of the HOPO-tBDMS derivative identified several key fragment ions. luxembourg-bio.com The most predominant ion was observed at a mass-to-charge ratio (m/z) of 168.05. luxembourg-bio.com

For enhanced sensitivity and specificity, especially at trace levels, LC-MS/MS methods have been developed. nih.gov One such method involves derivatizing HOPO with dansyl chloride. The resulting derivative is then detected using mass spectrometry in selected reaction monitoring (SRM) mode, which provides excellent quantitative results with a reporting limit as low as 0.1 ng/mL. nih.gov This method can also use the ratio of two distinct fragment ions to definitively confirm the identity of the analyte, preventing false positives. nih.gov A common fragmentation pathway for N-oxides under certain MS conditions involves the loss of the oxygen atom from the molecular ion. conicet.gov.ar

Table 3: Key Fragment Ions from Mass Spectrometry of Derivatized this compound (HOPO-tBDMS)

| Fragment Ion (m/z) | Relative Intensity | Source(s) |

|---|---|---|

| 225.12 | Not specified | luxembourg-bio.com |

| 168.05 | Predominant | luxembourg-bio.com |

| 138.00 | Not specified | luxembourg-bio.com |

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique has been crucial in resolving the tautomeric form of this compound.

Studies have confirmed through X-ray diffraction that the compound exists in the crystal state as the 1-hydroxypyridin-2-one tautomer. rsc.org This solid-state structure corroborates the findings from NMR spectroscopy in solution, providing a consistent picture of the molecule's preferred form. rsc.org

Furthermore, the coordinating properties of this compound have been explored through the synthesis and crystallographic analysis of its metal complexes. The crystal structure of a Nickel(II) complex, NiL₂(SCN)₂₂·2H₂O (where L is 2-hydroxy-pyridine-N-oxide), was determined using both conventional Cu Kα X-ray diffraction and high-resolution synchrotron radiation. researchgate.netannexpublishers.cosemanticscholar.org The results from both methods showed a distorted octahedral geometry around the Ni atom, which is coordinated by four oxygen atoms and two nitrogen atoms. annexpublishers.co The high-precision data from the synchrotron experiment provided detailed unit cell parameters. researchgate.netannexpublishers.co

Table 4: Crystallographic Data for the Ni(II) Complex of 2-Hydroxy-Pyridine-N-Oxide from Synchrotron Data

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netannexpublishers.co |

| Space Group | P2₁/n | researchgate.netannexpublishers.co |

| a | 9.000(2) Å | researchgate.netannexpublishers.co |

| b | 17.700(4) Å | researchgate.netannexpublishers.co |

| c | 12.590(3) Å | researchgate.netannexpublishers.co |

| β | 108.61(3)° | researchgate.netannexpublishers.co |

UV-Vis Spectroscopy for Electronic Transitions and Substituent Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation system. This compound exhibits strong absorption in the UV region, which is characteristic of its heterocyclic structure.

The electronic spectrum is significantly influenced by the molecule's environment and its complexation with metal ions. The UV-Vis spectrum of the Ni(II) complex of 2-hydroxy-pyridine-N-oxide shows d-d transition bands at 400 nm and a broad absorption centered around 690, 920, and 1110 nm, which is characteristic of its octahedral geometry. researchgate.net

The electronic properties of the pyridine N-oxide ring are highly sensitive to the nature of substituents. researchgate.net Quantum chemical calculations have demonstrated that the presence of electron-withdrawing substituents on the pyridine ring leads to an increase in the electron affinity of the molecule. researchgate.net Conversely, electron-donating substituents tend to enhance the compound's ability to form complexes with metal ions. researchgate.net This tunability is a key aspect of its chemistry. Research has been conducted specifically on the UV absorption spectra of substituted pyridine 1-oxides and their corresponding conjugate acids, further highlighting the importance of substituent effects on their electronic transitions. acs.org

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for a Ni(II) Complex of this compound

| Transition Type | λₘₐₓ (nm) | Source(s) |

|---|---|---|

| d-d transition | 400 | researchgate.net |

Theoretical and Computational Chemistry of 2 Pyridinol 1 Oxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of 2-Pyridinol-1-oxide and its derivatives. researchgate.netbbk.ac.ukmdpi.com These methods are used to investigate various molecular properties, offering a balance between computational cost and accuracy. researchgate.net DFT calculations have been employed to study the stability of different tautomers of hydroxypyridine N-oxides and to understand their complexation with metal ions. researchgate.net For instance, the B3LYP hybrid density functional level of theory has been utilized for these purposes. researchgate.net

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. numberanalytics.com

For pyridine (B92270) derivatives, the HOMO and LUMO energies have been calculated to understand their electronic properties. researchgate.net In a study of 2-pyridinone derivatives, quantum chemical parameters including HOMO and LUMO energies were calculated using the B3LYP/6-311G(d,p) method to establish structure-activity relationships. oatext.com The HOMO-LUMO gap is a crucial indicator of molecular stability. mdpi.com

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. researchgate.net |

| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. numberanalytics.com |

Dipole Moment Calculations

The dipole moment is a measure of the polarity of a molecule. Computational studies have been used to predict the dipole moments of various molecules, including pyridine N-oxides. mdpi.com For instance, the experimental dipole moment of pyridine-N-oxide in benzene (B151609) has been reported as 4.24 Debye. mdpi.com Different computational methods can yield varying predictions for dipole moments. For example, HF/6-31G* calculations have been noted to sometimes predict dipole moments that are contrary to experimental data for molecules like pyridine N-oxide when compared to trimethylamine (B31210) oxide. mdpi.com

| Compound | Experimental Dipole Moment (Debye) | Computational Method | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Pyridine-N-oxide | 4.24 (in benzene) mdpi.com | HF/6-31G* mdpi.com | Higher than trimethylamine oxide (contrary to experiment) mdpi.com |

Chemical Reactivity Descriptors (Electrophilicity Index, Hardness)

Quantum chemical calculations provide various descriptors that help in understanding the chemical reactivity of molecules. oatext.com These include the electrophilicity index (ω), chemical hardness (η), and chemical softness (s). oatext.com Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, while the electrophilicity index quantifies the ability of a species to accept electrons. researchgate.netoatext.com These parameters are often calculated using the energies of the HOMO and LUMO. oatext.com For a series of 2-pyridinone derivatives, these descriptors were calculated using the B3LYP/6-311G(d,p) method. oatext.com

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. oatext.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. oatext.com |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Power to attract electrons. oatext.com |

| Electrophilicity Index (ω) | μ2 / (2η) | Ability to accept electrons. oatext.com |

N-O Bond Dissociation Enthalpies

The strength of the N-O bond in N-oxides is a critical factor in their chemistry. wayne.edu Computational methods have been employed to calculate the bond dissociation enthalpy (BDE) of the N-O bond in pyridine-N-oxide and related compounds. wayne.eduresearchgate.netnih.gov These calculations have shown that the N-O bond in pyridine-N-oxide is relatively stable. wayne.edu For example, a consensus experimental value for the N-O BDE in pyridine-N-oxide is 63.3 kcal/mol, which is in good agreement with high-level computational methods like CBS-APNO and G4. wayne.edu The M06-2X DFT functional also provides BDEs that are in excellent agreement with these more computationally expensive methods. wayne.edu

| Compound | Experimental N-O BDE (kcal/mol) | Computational Method | Calculated N-O BDE (kcal/mol) |

|---|---|---|---|

| Pyridine-N-oxide | 63.3 ± 0.5 wayne.edu | CBS-APNO wayne.edu | In excellent agreement with experiment wayne.edu |

| Pyridine-N-oxide | 63.3 ± 0.5 wayne.edu | G4 wayne.edu | In excellent agreement with experiment wayne.edu |

| Pyridine-N-oxide | Not specified | M06-2X wayne.edu | In excellent agreement with higher-level methods wayne.edu |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules and their photophysical properties. arxiv.orguci.edu This method is widely used to predict absorption spectra and understand photochemical processes. arxiv.orgacs.org TD-DFT calculations have been applied to investigate the excited-state dynamics of pyridine derivatives, providing insights into processes like photo-induced tautomerization. researchgate.net The accuracy of TD-DFT results can depend on the choice of the functional. acs.org For example, in a study of pyridine-thiophene oligomers, functionals like CAM-B3LYP, ωB97XD, and M06-2X provided results for vertical excitation energies that were in closer agreement with higher-level ADC(2) calculations compared to global hybrid functionals like B3LYP and PBE0. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net This technique can provide insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. researchgate.netnih.gov For instance, MD simulations have been used to investigate the binding of 1-hydroxy-2(1H)-pyridinone-based chelators to enzymes, providing a dynamic picture of the intermolecular interactions involved. nih.gov These simulations can also be used to study the stability of compounds in aqueous solution. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activities. acs.orgnih.gov For this compound and its derivatives, while comprehensive QSAR models are not extensively documented in publicly available literature, numerous studies have investigated their structure-activity relationships (SAR) for various biological targets. These SAR studies form the foundational data for potential future QSAR model development.

Research into derivatives of this compound, also known as 1-hydroxy-2-pyridinone, has revealed how structural modifications influence their biological effects, such as enzyme inhibition and metal chelation. These investigations often involve the synthesis of a series of analogues with systematic changes to the parent structure and subsequent evaluation of their biological potency.

Investigations into the iron chelating properties of 2-hydroxypyridine-N-oxide derivatives have provided concrete data on how substitutions on the pyridine ring affect their ability to mobilize iron from proteins like transferrin and ferritin. nih.gov These findings are crucial for designing more effective chelating agents for conditions of iron overload. nih.gov

Furthermore, the antiproliferative activity of pyridine derivatives has been systematically reviewed, highlighting that the presence and position of specific functional groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OMe), can enhance activity against cancer cell lines, whereas bulky groups or halogens may diminish it. nih.gov Although this is a broader analysis of pyridines, the principles are applicable to the design of this compound derivatives. nih.gov

The following tables summarize the findings from various SAR studies on this compound derivatives, illustrating the relationship between structural changes and biological activity.

Table 1: Structure-Activity Relationship of 2-Hydroxypyridine-N-oxide Derivatives as Iron Chelators

This table presents data on the iron removal efficacy of various 2-hydroxypyridine-N-oxide derivatives from human transferrin and horse spleen ferritin. The study demonstrates that substitutions at the 4-position of the pyridine ring significantly influence the iron chelation capability.

| Compound | Substituent at C4 | Iron Removal from Transferrin (%) | Iron Removal from Ferritin (%) | Reference |

| 2-Hydroxypyridine-N-oxide | -H | Data not specified | Data not specified | nih.gov |

| 2,4-Dihydroxypyridine-N-oxide | -OH | Higher than desferrioxamine | Higher than desferrioxamine | nih.gov |

| 2-Hydroxy-4-methoxypyridine-N-oxide | -OCH₃ | Higher than desferrioxamine | Higher than desferrioxamine | nih.gov |

| 2-Hydroxy-4-(2'-methoxyethoxy)pyridine-N-oxide | -OCH₂CH₂OCH₃ | Higher than desferrioxamine | Higher than desferrioxamine | nih.gov |

The study notes that these derivatives removed iron at levels higher than the standard chelator desferrioxamine. nih.gov The reactions with transferrin were largely complete within 2-5 hours, while iron mobilization from ferritin was a slower process. nih.gov

Table 2: SAR of Pyridone and Pyridine N-oxide Analogues as Met Kinase Inhibitors

This table highlights key compounds from a study on pyrrolopyridine-pyridone based inhibitors of Met kinase, which also explored potent 4-pyridone and pyridine N-oxide inhibitors.

| Compound ID | Core Structure | Key Features | Met Kinase IC₅₀ (nM) | Reference |

| 2 | 2-Pyridone analogue | Conformationally constrained | 1.8 | nih.gov |

| 3 | 4-Pyridone analogue | Potent inhibitor | Potent | nih.gov |

| 4 | Pyridine N-oxide analogue | Potent inhibitor | Potent | nih.gov |

IC₅₀ values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value corresponds to a more potent inhibitor. The study rationalized the SAR of this series through X-ray crystallographic data of inhibitor 2 bound to the Met kinase protein. nih.gov

This table summarizes general findings from a broad review of pyridine derivatives and their antiproliferative activity against various cancer cell lines. These principles can guide the design of novel this compound derivatives with potential anticancer properties.

| Structural Feature | Effect on Antiproliferative Activity | Reference |

| Presence of -OH group | Enhances activity | nih.gov |

| Presence of -OMe group | Enhances activity | nih.gov |

| Presence of -C=O group | Enhances activity | nih.gov |

| Presence of -NH₂ group | Enhances activity | nih.gov |

| Presence of Halogen atoms | Decreases activity | nih.gov |

| Presence of Bulky groups | Decreases activity | nih.gov |

This review, covering literature from 2012 to 2022, analyzed the structural characteristics of numerous pyridine derivatives to determine favorable features for antiproliferative effects. nih.gov

Reactivity and Reaction Mechanisms of 2 Pyridinol 1 Oxide

Nucleophilic Reactions

The presence of the N-oxide functional group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Pyridine N-oxides, in general, are more reactive towards nucleophiles than their parent pyridines. The N-oxide group increases the electron deficiency at the C-2 and C-4 positions of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. scripps.edu While pyridine itself is generally resistant to nucleophilic attack due to the electron-rich nature of the ring, the N-oxide functionality alters this by making the carbon atoms at the 2- and 4-positions more electrophilic. stackexchange.com This enhanced reactivity allows for the displacement of leaving groups at these positions by a variety of nucleophiles.

SNAr reactions have become a valuable method for synthesizing 2-pyridone heterocycles from 2-substituted pyridines. scispace.com These transformations often involve the displacement of halogens or amino groups at the C-2 position by nucleophiles. scispace.com However, these reactions can sometimes require harsh conditions and may result in product mixtures and low yields. scispace.com An alternative approach involves the addition of nucleophiles to pyridine N-oxides after activation of the N-oxide group. scispace.com

Reactions Involving O-Alkylation and Acylation

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridone, is an ambident nucleophile, meaning it can react at either the oxygen or nitrogen atom. researchgate.net The outcome of alkylation reactions is highly sensitive to factors such as the counterion, leaving group, solvent, alkylating agent, and temperature. mdpi.com

O-Alkylation: The selective O-alkylation of this compound and its derivatives is a critical transformation in the synthesis of various natural products and biologically active molecules. semanticscholar.org For instance, palladium-catalyzed O-alkylation of 2-pyridones has been developed, where the coordination between palladium and the nitrogen atom of the pyridine ring directs the regioselectivity towards the oxygen atom, yielding 2-alkoxypyridines. researchgate.net The use of specific reagents can also influence the outcome. For example, silver carbonate has been used to promote selective O-alkylation. mdpi.com Ionic liquids have been shown to accelerate the O-alkylation of the ambident 2-hydroxypyridine (B17775) anion when using a silver salt. mdpi.com

O-Acylation: Acyl derivatives of this compound are notable as they can serve as sources of carbon radicals. scbt.com The reaction of 2-pyridinethiol 1-oxide, a related compound, with carboxylic acids or acid chlorides produces O-acyl thiohydroxamates. researchgate.net These intermediates can then be used to generate alkyl or aryl radicals. researchgate.net

Electrophilic Reactions

The N-oxide group also modulates the reactivity of the pyridine ring towards electrophiles. While the ring is generally deactivated towards electrophilic attack compared to benzene (B151609), the N-oxide can direct incoming electrophiles to specific positions. wikipedia.org

Protonation Effects on Reactivity

Protonation of the N-oxide oxygen atom significantly affects the electronic properties and reactivity of the molecule. nih.gov Theoretical studies have shown that protonation of 2-pyridone, a tautomer of 2-hydroxypyridine, leads to a significant blue shift in its electronic transitions. nih.govresearchgate.net In the protonated species, the O-protonated form acts like a deactivated pyridine. scripps.edu This deactivation arises because the positive charge on the protonated oxygen withdraws electron density from the ring, making it less susceptible to electrophilic attack.

Halogenation and Nitration at the Pyridine Ring

Halogenation: The halogenation of pyridine N-oxides can proceed via nucleophilic attack on an activated N-oxide. researchgate.net This deoxygenative nucleophilic halogenation requires activation of the N-oxide with a strong electrophile, which increases the electrophilicity of the ring and allows for the addition of a halide anion, typically at the C-2 position. researchgate.net The reaction of pyridine-N-oxide with mercuric acetate (B1210297) followed by treatment with sodium chloride and bromine can yield a mixture of 2-bromo- and 2,6-dibromopyridine-N-oxide. researchgate.net

Nitration: Nitration of pyridine N-oxides generally occurs at the 4-position. researchgate.net However, the directive influence of the hydroxyl group in this compound can overcome the directing effect of the N-oxide group. researchgate.net The nitration of 2-hydroxypyridine-N-oxide with nitric acid in glacial acetic acid results in the formation of a nitro-N-hydroxy-2-pyridone, with the nitro group entering the 5-position. researchgate.netgoogle.com In contrast, nitration of 2-methoxypyridine-N-oxide yields the 4-nitro compound, indicating that the directing influence of the methoxy (B1213986) group is less powerful than the hydroxyl group in this context. researchgate.net The nitration of 4-hydroxypyridine (B47283) N-oxide with a mixture of acetic acid and nitric acid yields 3,5-dinitro-4-hydroxypyridine (B127967) N-oxide. google.com

Rearrangement Reactions

This compound can participate in rearrangement reactions, particularly when treated with certain reagents. A notable example is the reaction with acetic anhydride (B1165640). While pyridine N-oxide itself rearranges to form 2-acetoxypyridine upon treatment with acetic anhydride, which can then be hydrolyzed to 2-pyridone, the presence of the hydroxyl group in this compound can influence the reaction pathway. stackexchange.comwikipedia.org The reaction of pyridine N-oxide with acetic anhydride is a key step in a process to produce 2-hydroxypyridine-1-oxide from pyridine. google.com Another related rearrangement is the Polonovski reaction, where pyridine N-oxide derivatives react with acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA) at high temperatures to produce 2-hydroxy or 2-acetoxy pyridines. bme.hu

The table below summarizes the various reactions of this compound discussed.

| Reaction Type | Section | Reagents | Products | Key Findings |

| Nucleophilic Aromatic Substitution | 5.1.1 | Nucleophiles (e.g., halides, amines) | 2-Substituted pyridines | N-oxide group activates the ring for SNAr at C-2 and C-4. scripps.edustackexchange.com |

| O-Alkylation | 5.1.2 | Alkylating agents, Pd catalyst, Ag₂CO₃ | 2-Alkoxypyridines | Regioselectivity is influenced by reaction conditions and catalysts. mdpi.comsemanticscholar.orgresearchgate.net |

| O-Acylation | 5.1.2 | Acylating agents | O-acyl derivatives | Acyl derivatives can act as radical precursors. scbt.com |

| Protonation | 5.2.1 | Acids | Protonated this compound | Deactivates the ring towards electrophilic attack. scripps.edunih.gov |

| Halogenation | 5.2.2 | Halogenating agents (e.g., Br₂, Hg(OAc)₂) | Halogenated 2-pyridinol-1-oxides | Can occur at various positions depending on the specific reagents used. researchgate.netresearchgate.net |

| Nitration | 5.2.2 | Nitrating agents (e.g., HNO₃/HOAc) | Nitro-2-pyridinol-1-oxides | Nitration occurs at the 5-position due to the directing effect of the hydroxyl group. researchgate.netgoogle.com |

| Rearrangement | 5.3 | Acetic anhydride | 2-Acetoxypyridine derivatives | Analogous to the Polonovski reaction, leading to substituted pyridines. stackexchange.combme.hu |

Deoxygenation Strategies and Mechanisms

The deoxygenation of pyridine N-oxides to their corresponding pyridines is a fundamental transformation in organic synthesis. acs.org For this compound, this process involves the removal of the oxygen atom from the nitrogen of the N-oxide functional group.

Several methods have been developed for the deoxygenation of pyridine N-oxides. acs.org These often rely on metal-catalytic systems or non-metal reagents like trivalent phosphorus compounds. acs.org The general mechanism for deoxygenative nucleophilic halogenation involves the activation of the N-oxide by an electrophile, facilitating the addition of a halide anion. researchgate.net Subsequent elimination then yields the 2-halo-substituted pyridine. researchgate.net An alternative pathway involves the deprotonation of the activated intermediate to form an N-heterocyclic carbene. researchgate.net

In the context of atmospheric pressure ionization mass spectrometry, the fragmentation of hydroxypyridine N-oxides can lead to deoxygenation, which has been suggested to be a result of thermal activation rather than collision-induced dissociation. conicet.gov.ar Studies have shown an increase in deoxygenation with rising temperatures. conicet.gov.ar A mild and efficient method for the deoxygenation of amine-N-oxides, including 3-hydroxypyridine-N-oxide, utilizes an FeCl₃·6H₂O-indium system under ultrasonication. scispace.com While the precise mechanism is not fully elucidated, it is proposed that indium reduces iron(III) to a lower-valent iron species, which then carries out the deoxygenation. scispace.com

Recent advancements have explored visible light-induced deoxygenation. A photoredox method has been described for the direct synthesis of 2-hydroxymethylated pyridines from pyridine N-oxides, a process that also involves deoxygenation. acs.org Mechanistic studies suggest the involvement of an electron transfer process and the formation of key radical intermediates. acs.org

Radical Reactions

This compound and its derivatives can participate in reactions involving radical intermediates. The N-O bond in related N-alkoxypyridine-2(1H)thiones can undergo homolytic cleavage upon heating in the presence of an initiator or through photolysis with visible light to generate alkoxyl radicals. researchgate.net Specifically, N-hydroxypyridine-2(1H)-thione, a tautomer of 2-pyridinethiol 1-oxide, has been shown to undergo homolytic N-O bond cleavage upon UV excitation, forming 2-pyridylthiyl and hydroxyl radicals. acs.org

The phenylation of pyridine 1-oxide with diazoaminobenzene (B94817) is a free-radical substitution reaction where the reactivity of the nuclear positions is in the order of 2 > 4 > 3. rsc.org This highlights the susceptibility of the positions on the pyridine ring to attack by radical species.

In more recent developments, photoinduced radical generation from heteroaromatic N-oxides has gained attention. rsc.org Photoactive esters based on a quinoline (B57606) N-oxide core have been designed to generate radical intermediates upon visible light irradiation. rsc.org While some pyridine N-oxide derivatives have limitations in intermolecular reactivity due to competitive trapping of the generated radicals, strategic design of the N-oxide auxiliary can overcome these issues. rsc.org These radical generation methods have been applied to reactions like photochemical Minisci alkylation. rsc.org

Complexation with Metal Ions

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. chemicalbook.comscientificlabs.co.ukamerigoscientific.comsigmaaldrich.com This ability stems from the presence of both the hydroxyl and N-oxide groups, which can participate in chelation.

This compound acts as a chelating agent, forming stable complexes with transition metals. chemimpex.com The molecule's structure, featuring a hydroxyl group and a nitrogen atom within the pyridine ring, facilitates this role. It can form stable chelate complexes that are significant in various chemical processes. The compound is known to form complexes with metals such as nickel(II) and europium(III).

The coordination chemistry of the related 2-pyridonate ligand platform is extensive, showcasing mononuclear metal complexes with κ¹ and κ² coordination modes. rsc.org These complexes can exhibit properties like hemilability and metal-ligand cooperativity. rsc.org this compound has been used to fabricate gold electrodes for the electrochemical determination of europium, a process that relies on the chelation of the europium ion by the HOPO molecule. scientificlabs.co.uksigmaaldrich.com The resulting stable complex facilitates electron transfer. The combination of 2-pyridinol-N-oxide materials with iron chelators has been found to provide significantly higher anti-fungal activity, suggesting an interaction between the compound and iron ions. google.com

The table below summarizes the stability of complexes formed between this compound and various metal ions.

| Metal Ion | Stability Constant |

| Nickel (II) | High |

| Copper (II) | Moderate |

| Europium (III) | Variable |

This table is based on qualitative descriptions found in the cited literature.

In addition to forming discrete mononuclear and polynuclear clusters, 2-pyridonates can also form polymeric structures through μn coordination. rsc.org this compound has been specifically used in the preparation of a polymeric nickel(II) complex. chemicalbook.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The ability of the ligand to bridge multiple metal centers is key to the formation of these extended structures.

Applications in Organic Synthesis and Catalysis

Peptide Coupling Reagent

One of the primary applications of 2-Pyridinol-1-oxide in organic synthesis is its use as a coupling reagent, particularly in the formation of peptides. researchgate.netjst.go.jprsc.org It is often used as a substitute for 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netresearchgate.net

Use in Amide Bond Formation

This compound is utilized to facilitate the formation of amide bonds, which is the fundamental linkage in peptides. jetir.org The compound is employed as an additive in carbodiimide-mediated coupling reactions, where it acts by forming an active ester intermediate that is more reactive towards amines, thus promoting the desired amide bond formation. thegoodscentscompany.com Research has demonstrated its effectiveness in protocols involving coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

A notable application involves a simple and efficient biphasic coupling protocol (e.g., using CH₂Cl₂ or EtOAc with water) with EDC, which yields di- or tri-peptides in high yields. nih.govorganic-chemistry.org Furthermore, this compound has been used in combination with other additives, such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), in the EDC-mediated coupling of the chemotherapy drug doxorubicin (B1662922) with a heptapeptide (B1575542), highlighting its utility in the synthesis of complex pharmaceutical conjugates. nih.govorganic-chemistry.org

The compound can also be homo-coupled using triphosgene (B27547) and pyridine (B92270) to form 1,1'-Carbonyl-dioxydi[2(1H)-pyridone] (CDOP). nih.govorganic-chemistry.org This derivative serves as an efficient reagent for forming amides and peptides without the need for basic promoters like tertiary amines, which can contribute to side reactions. nih.govorganic-chemistry.org

Racemization Control in Peptide Synthesis

A critical challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acids being coupled. This compound is recognized as an effective additive for suppressing racemization during amide bond formation. nih.gov Its performance in this regard is considered an advantage over the more traditional additive, HOBt. researchgate.net

The mechanism of racemization control involves the rapid formation of an active ester from the carboxylic acid, which then reacts with the amine component. The efficiency of this compound helps to minimize the lifetime of other reaction intermediates that are prone to racemization. nih.gov For instance, coupling protocols using this compound with EDC have been shown to produce peptides with low levels of racemization. nih.govorganic-chemistry.org The use of its derivative, CDOP, further reduces racemization by allowing the coupling reaction to proceed in the absence of basic promoters, which are often implicated in the loss of stereochemical purity. nih.govorganic-chemistry.org

Table 1: Comparison of Peptide Coupling Additives

| Additive | Key Advantage | Application Context |

|---|---|---|

| This compound (HOPO) | Low racemization, effective substitute for HOBt. researchgate.netnih.gov | Carbodiimide-mediated amide bond formation. jetir.orgnih.gov |

| 1-Hydroxybenzotriazole (HOBt) | Traditional standard, widely used. | General peptide synthesis. |

| 1-Hydroxy-7-azabenzotriazole (HOAt) | High efficiency, often used for difficult couplings. | Used in combination with HOPO for complex conjugates. nih.govorganic-chemistry.org |

Building Block for Complex Molecules

Beyond its role in peptide chemistry, this compound is a valuable starting material and structural motif in the synthesis of more elaborate molecules, including various derivatives and other heterocyclic systems. clockss.org

Introduction of Hydroxyl and Pyridine Moieties

This compound serves as a versatile reagent for introducing both a hydroxyl group and a pyridine moiety into a single molecule. The N-oxide group significantly influences the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution compared to pyridine itself. acs.org This enhanced reactivity allows for the functionalization of the ring, after which the N-oxide can be readily removed via reduction if desired, leaving a substituted hydroxypyridine. This strategy is a key application of pyridine N-oxides in synthetic transformations, enabling the creation of ortho- and para-substituted derivatives that are otherwise difficult to access.

Synthesis of Pyridone Derivatives

This compound is fundamentally related to 2-pyridone through tautomerism and is a direct precursor to a variety of pyridone derivatives. acs.org The N-oxide can direct reactions to specific positions on the ring before being transformed. For example, it can be used in the synthesis of 1-methoxypyrid-4-one in the presence of sodium methoxide (B1231860) and methyl toluene-9-sulfonate. researchgate.net

The Polonovski rearrangement is a classic reaction of pyridine N-oxides that can be used to produce 2-hydroxypyridine (B17775) (the tautomer of 2-pyridone) or its acylated derivatives. This reaction typically involves treating the N-oxide with an anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride. Furthermore, alkylation reactions of hydroxypyridines (in their pyridone form) with oxiranes in the presence of Lewis acid catalysts can yield a range of N-substituted pyridone derivatives.

Table 2: Selected Reactions for Pyridone Derivative Synthesis

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | Sodium methoxide, methyl toluene-9-sulphonate | 1-Methoxypyrid-4-one | researchgate.net |

| Pyridine N-oxide | Acetic Anhydride (Ac₂O) | 2-Hydroxypyridine / 2-Acetoxypyridine |

Precursor to Other Heterocyclic Compounds

The chemical reactivity of the this compound scaffold makes it a potential precursor for a variety of other heterocyclic compounds, particularly through cycloaddition reactions. The tautomeric 2-pyridone form can act as a diene in Diels-Alder reactions, and the related 3-oxidopyridinium betaine (B1666868) (a structural isomer) is well-known to participate in [5+2] cycloadditions. researchgate.netrsc.org These reactions are powerful methods for constructing complex, polycyclic frameworks.

For instance, 1,3-dipolar cycloaddition reactions involving oxidopyridinium betaines and various dipolarophiles lead to the formation of bicyclic and tricyclic adducts, such as 8-azabicyclo[3.2.1]octanes. rsc.org These reactions can be highly regio- and stereoselective, providing access to intricate molecular architectures found in natural products. researchgate.net While not always starting directly from this compound, these transformations illustrate the synthetic potential of the core structure. Additionally, reactions of substituted pyridine N-oxides with reagents like phenyl isocyanate can yield initial cycloadducts that rearrange to form different heterocyclic systems. jst.go.jp The ability of the pyridine N-oxide moiety to be transformed into other functional groups or to participate in ring-forming reactions makes it a strategic starting point for building fused heterocyclic systems like pyrrolidines and pyrimidinones. researchgate.netclockss.org

Catalytic Applications

This compound (HOPO) is a versatile compound in catalysis, primarily owing to its ability to form stable chelate complexes with a wide range of transition metal ions. chemimpex.comchemicalbook.comscientificlabs.co.uk These metal complexes are pivotal in various catalytic processes, where the electronic and steric properties of the HOPO ligand can be leveraged to enhance reaction efficiency and selectivity. verypharm.comiucr.org

The efficacy of this compound as a ligand stems from its structure as a chelating agent, which can form stable complexes with transition metals. chemimpex.comverypharm.com It typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the N-oxide group and the deprotonated hydroxyl group. researchgate.net This chelation enhances the stability of the resulting metal complexes, which are instrumental in catalysis. chemimpex.com The electronic and steric properties of the ligand can be finely tuned, making it a valuable component for developing novel catalysts. iucr.org